Undecamethylpentasiloxane

Description

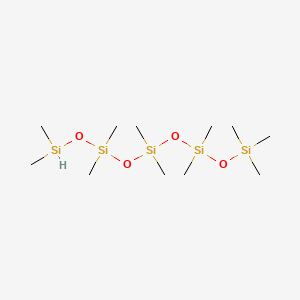

Structure

3D Structure

Properties

Molecular Formula |

C11H34O4Si5 |

|---|---|

Molecular Weight |

370.81 g/mol |

IUPAC Name |

dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |

InChI |

InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |

InChI Key |

SBXUOBILXDPGKB-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Undecamethylpentasiloxane: A Physicochemical Guide for the Advanced Researcher

Introduction: Beyond the Basics of a Key Siloxane

Undecamethylpentasiloxane, also known as Dodecamethylpentasiloxane (CAS No. 141-63-9), is a linear, low-molecular-weight polydimethylsiloxane (PDMS) that has garnered significant interest within the scientific community.[1] Its unique combination of properties, including low viscosity, low surface tension, and high thermal stability, makes it a valuable component in a diverse range of applications, from industrial lubricants to advanced pharmaceutical formulations.[1][2] This guide provides an in-depth exploration of the core physicochemical properties of undecamethylpentasiloxane, offering not just data, but the underlying principles and experimental methodologies crucial for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of facts, providing a narrative grounded in the practical application of these properties. Understanding the "why" behind a specific viscosity or surface tension value is paramount to leveraging this versatile siloxane to its full potential in your research.

Core Physicochemical Properties: A Quantitative Overview

The fundamental characteristics of undecamethylpentasiloxane are summarized below. These values represent the foundational knowledge upon which more complex applications are built.

Table 1: General and Chemical Properties of Undecamethylpentasiloxane

| Property | Value |

| CAS Number | 141-63-9 |

| Synonyms | Dodecamethylpentasiloxane, MD3M |

| Molecular Formula | C₁₂H₃₆O₄Si₅[1] |

| Molecular Weight | 384.84 g/mol [1] |

| Chemical Structure | (CH₃)₃SiO[Si(CH₃)₂O]₃Si(CH₃)₃[1] |

Table 2: Physical Properties of Undecamethylpentasiloxane

| Property | Value | Conditions |

| Appearance | Clear, colorless, odorless liquid | Ambient |

| Density | 0.8755 g/cm³ | 20 °C[3] |

| Boiling Point | 229 - 230 °C | 710 - 760 mmHg[3] |

| Melting Point | -81 °C | -[2] |

| Vapor Pressure | 4.50 x 10⁻² mmHg | 25 °C (extrapolated)[3] |

| Refractive Index | 1.3925 | 20 °C[3] |

| Viscosity | Maintains about the same viscosity over a wide temperature range.[3] | |

| Water Solubility | 7.04 x 10⁻⁵ mg/L | 25 °C[3] |

Viscosity: A Deeper Dive into Flow Behavior

The low viscosity of undecamethylpentasiloxane is a defining characteristic, making it highly suitable for applications requiring good spreadability and a non-oily feel.[4] As with all liquids, its viscosity is temperature-dependent, decreasing as temperature increases.[5] This is due to the increased thermal energy of the molecules, which allows them to more easily overcome the intermolecular attractive forces.[5]

Experimental Protocol: Determination of Kinematic Viscosity (ASTM D445 / ISO 3104)

The determination of kinematic viscosity is a critical measurement for quality control and for understanding the performance of undecamethylpentasiloxane in various applications. The standardized method for this is ASTM D445, which involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6][7][8]

Step-by-Step Methodology:

-

Sample Preparation: The undecamethylpentasiloxane sample is heated to 60°C for one hour and mixed to ensure homogeneity.[9]

-

Preheating: A 100 mL portion of the sample is placed in an Erlenmeyer flask and preheated in a bath at 100°C for 30 minutes.[9]

-

Viscometer Charging: The preheated and filtered sample is charged into a calibrated glass capillary viscometer tube using a vacuum pump.[9]

-

Temperature Equilibration: The viscometer tube containing the sample is placed in a holder and introduced into a constant temperature viscosity bath set to the desired measurement temperature (e.g., 40°C or 100°C). The sample is allowed to equilibrate for 30 minutes.[9][10]

-

Flow Time Measurement: Using a stopwatch, the time it takes for the meniscus of the liquid to pass between two marked points on the viscometer tube is accurately measured.[9]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer tube (ν = C × t).[10]

-

Replicate Measurements: The process is repeated, and the average of two acceptable determinations is reported as the final kinematic viscosity.

Causality Behind Experimental Choices:

-

Preheating and Mixing: This step is crucial to remove any thermal history and to ensure a uniform sample, which is essential for reproducible results.

-

Temperature Control: Viscosity is highly sensitive to temperature fluctuations.[10] Therefore, maintaining a precise and constant temperature in the viscosity bath is paramount for accuracy.

-

Calibrated Viscometer: The use of a calibrated viscometer provides a traceable and accurate measurement of viscosity.

Surface Tension: Understanding Interfacial Behavior

The low surface tension of undecamethylpentasiloxane is a direct result of the weak intermolecular forces between its molecules. This property is fundamental to its role as a spreading agent, anti-foaming agent, and in the formulation of emulsions.[11]

Experimental Protocol: Determination of Surface Tension (OECD 115)

The OECD 115 guideline outlines several methods for determining the surface tension of aqueous solutions, which can be adapted for pure liquids like undecamethylpentasiloxane. The Du Noüy ring method is a commonly employed technique.[12][13][14]

Step-by-Step Methodology:

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

-

Sample Preparation: A sample of undecamethylpentasiloxane is placed in a clean vessel, ensuring the surface is free from contaminants.

-

Temperature Control: The sample is brought to the desired measurement temperature (e.g., 20°C) and maintained throughout the experiment.

-

Measurement: A clean platinum ring is brought into contact with the surface of the liquid. The force required to pull the ring from the surface is measured by the tensiometer.[12]

-

Correction: The measured force is corrected for the geometry of the ring to obtain the surface tension in mN/m.

-

Replicate Measurements: Multiple measurements are taken until a consistent value is obtained.

Causality Behind Experimental Choices:

-

Cleanliness: The surface tension measurement is highly sensitive to impurities. Therefore, all glassware and the platinum ring must be meticulously cleaned to avoid erroneous results.

-

Platinum Ring: Platinum is used because it is inert and is wetted by most liquids, ensuring a zero-degree contact angle which simplifies the calculation of surface tension.

Applications in Research and Drug Development: The "Why" Behind the Properties

The unique physicochemical profile of undecamethylpentasiloxane makes it a valuable excipient in the pharmaceutical industry, particularly in topical formulations.[15]

-

Enhanced Spreading and Emollience: Its low viscosity and surface tension allow for the formulation of creams and lotions that spread easily on the skin, providing a smooth, non-greasy feel. This improves patient compliance, a critical factor in the efficacy of topical treatments.

-

Solvent and Carrier: Undecamethylpentasiloxane can act as a volatile excipient and carrier for active pharmaceutical ingredients (APIs) in sprayable formulations.[4] Its volatility allows for the rapid evaporation of the carrier, leaving a thin film of the API on the skin.

-

Drug Delivery Systems: Research is ongoing into the use of polydimethylsiloxanes, including undecamethylpentasiloxane, in advanced drug delivery systems.[16] Their biocompatibility and ability to be customized make them suitable for creating platforms for the controlled release of drugs.[17] For instance, PDMS-based coatings can be used to modulate the release of drugs from tablets.[18]

Safety and Handling: A Researcher's Responsibility

While undecamethylpentasiloxane is generally considered to have low toxicity, it is essential to follow proper laboratory safety protocols.[19] It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[20] Good ventilation should be ensured to prevent the accumulation of vapors.[20] In case of a spill, there is a special danger of slipping.[21] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[20][21]

Conclusion: A Versatile Tool for Innovation

Undecamethylpentasiloxane is more than just a chemical with a set of properties; it is a versatile tool that, when understood and applied correctly, can drive innovation in research and drug development. Its low viscosity, low surface tension, and high stability are not just abstract data points but are the very reasons for its efficacy in a wide array of applications. By understanding the fundamental principles behind these properties and the experimental methods used to characterize them, researchers can unlock the full potential of this remarkable siloxane.

References

- Kőkuti, Z., Suplicz, A., & Szabó, F. (2021). Temperature-Dependent Viscosity Model for Silicone Oil and Its Application in Viscous Dampers. Applied Sciences, 11(16), 7586.

-

Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS. Retrieved from [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2018). Pentasiloxane, dodecamethyl-: Human health tier II assessment.

- Gelest. (2014).

-

National Center for Biotechnology Information. (n.d.). Dodecamethylpentasiloxane. PubChem Compound Database. Retrieved from [Link]

- Carl Roth. (n.d.).

- TEGEWA. (2023).

-

YouTube. (2022, November 17). VISCOSITY ASTM FUELOIL D445 ISO 3104. Retrieved from [Link]

- Sounouvou, A. F., et al. (2022). Silicones in dermatological topical drug formulation: Overview and advances. International Journal of Pharmaceutics, 625, 122111.

- Rahimi, A., & Mahdavinia, G. R. (2013). Application of PDMS-based coating in drug delivery systems using PVP as channeling agent. Iranian Polymer Journal, 22(11), 791-797.

- ASTM International. (2024). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (ASTM D445-23).

- Al-Kassas, R., et al. (2020). Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs. Therapeutic Delivery, 11(7), 433-445.

- BSI Group. (2020). BS EN ISO 3104:2020 Petroleum products. Transparent and opaque liquids.

-

WearCheck. (n.d.). Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279. Retrieved from [Link]

-

Analytice. (2020). Surface tension of aqueous solutions according to OECD 115. Retrieved from [Link]

- DuPont. (n.d.). Topical pharmaceutical excipients for drug delivery.

- Voci, S., et al. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(11), 1250.

- PCCA. (2022).

-

Wikipedia. (n.d.). Temperature dependence of viscosity. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 115 OECD Guidelines for the Testing of Chemicals, Standard Test for Surface Tension of Aqueous Solutions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dodecamethylpentasiloxane | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dupont.com [dupont.com]

- 5. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

- 6. tamson-instruments.com [tamson-instruments.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. youtube.com [youtube.com]

- 10. WearCheck - The Leader in Oil Analysis [wearcheck.ca]

- 11. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 12. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. laboratuar.com [laboratuar.com]

- 15. Silicones in dermatological topical drug formulation: Overview and advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. gelest.com [gelest.com]

- 21. carlroth.com [carlroth.com]

Technical Deep Dive: Structural Characterization of Undecamethylpentasiloxane

Content Type: Technical Whitepaper

Subject: Molecular Weight & Isomeric Analysis of

Core Directive: The Analytical Imperative

Undecamethylpentasiloxane (

In drug development and materials science, this molecule serves as a precise hydrosilylation linker . Its value lies not just in its chain length, but in the position of that reactive hydrogen. A terminal hydride (

This guide moves beyond basic characterization, providing a rigorous framework to distinguish between isomers (e.g., 1-hydrido- vs. 3-hydrido-undecamethylpentasiloxane) using high-resolution NMR and mass spectrometry.

Molecular Weight & Structural Data[1][2][3][4][5][6]

The following data establishes the baseline for all subsequent analytical protocols.

Table 1: Physicochemical Profile

| Property | Value / Description | Notes |

| IUPAC Name | 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane (Terminal Isomer) | Common target for end-capping synthesis. |

| Molecular Formula | One methyl group fewer than Dodecamethylpentasiloxane. | |

| Molecular Weight | 370.77 g/mol | Monoisotopic Mass: ~370.10 Da. |

| Boiling Point | ~230–240 °C (Estimated) | Slightly lower than Dodeca ( |

| Density | ~0.86 g/mL | Typical for short-chain linear siloxanes. |

| Refractive Index | ~1.390 | |

| Critical Functionality | Si-H (Hydride) | susceptible to oxidation; generates |

Structural Elucidation: The Isomer Challenge

The primary analytical challenge is distinguishing between the Terminal Isomer (H on the end) and the Internal Isomer (H in the middle). Standard IR can detect the Si-H stretch (2100-2200

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive method for structural assignment. Proton (Protocol: Quantitative

NMR

-

Solvent:

(Deuterochloroform) or -

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

] at 0.02 M is mandatory . Silicon has a long spin-lattice relaxation time ( -

Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative integrals).

Diagnostic Chemical Shifts

The chemical environment of the silicon atom shifts drastically based on methyl vs. hydride substitution.

| Structural Unit | Notation | Formula | ||

| Trimethyl End | +7.0 to +7.2 | 0.10 (s) | ||

| Dimethyl Backbone | -21.5 to -22.5 | 0.05 - 0.08 (s) | ||

| Terminal Hydride | -6.5 to -7.5 | 4.70 (m, Si-H ) | ||

| Internal Hydride | -36.0 to -37.5 | 4.65 (m, Si-H ) |

Analyst Note: If your spectrum shows a peak near -37 ppm, you have the Internal Isomer (

). If you see a peak near -7 ppm (distinct from the M peak at +7 ppm), you have the Terminal Isomer ().

Visualization of Structural Logic

The following diagram illustrates the connectivity and associated chemical shifts for the Terminal Isomer (

Figure 1: Structural connectivity of the terminal hydride isomer with diagnostic NMR shifts.

Molecular Weight Determination: GC-MS Protocol

While GPC (Gel Permeation Chromatography) is standard for polymers, it lacks the resolution for discrete oligomers like pentasiloxanes. GC-MS is the required standard for purity and MW verification.

Methodology

-

Column: Non-polar 5% phenyl polysiloxane (e.g., DB-5ms or HP-5ms).

-

Why? Polar columns can degrade the Si-H bond or cause rearrangement.

-

-

Inlet Temp: < 250°C. High temperatures can induce "backbiting," artificially creating cyclic siloxanes (

) in the injector port. -

Ionization: Electron Impact (EI) at 70eV.

Fragmentation Pattern Analysis

Siloxanes rarely show a strong Molecular Ion (

- : Loss of a methyl group. For Undecamethylpentasiloxane (MW 370), look for m/z 355 .

- : Loss of H or Ethyl (if rearrangement occurs).

-

Cyclic Rearrangement Ions:

-

m/z 73

(Trimethylsilyl cation) -

m/z 147

-

m/z 221

-

Validation Step: If you observe a dominant peak at m/z 369 , this indicates the fully methylated impurity (Dodecamethylpentasiloxane, MW 384,

Experimental Workflow: From Sample to Data

The following workflow ensures data integrity, specifically addressing the volatility and reactivity of the hydride.

Figure 2: Step-by-step analytical decision matrix for siloxane characterization.

References

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Technical Literature. (Definitive source for siloxane physical properties and reactive intermediates).

-

Paz, F. et al. (2019). "A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes." Molecules. (Authoritative reference for siloxane NMR shifts and D/T/M unit characterization).

-

Lippmaa, E. et al. (1980). "Structural studies of silicates by solid-state high-resolution silicon-29 NMR." Journal of the American Chemical Society.

chemical shifts). -

National Institute of Standards and Technology (NIST). Mass Spectral Library: Siloxane Fragmentation Patterns. (Standard for GC-MS interpretation of siloxanes).

Sources

thermodynamic stability of linear undecamethylpentasiloxane

Thermodynamic Stability and Degradation Kinetics of Linear Undecamethylpentasiloxane ( )

Molecular Architecture & Physicochemical Properties[1][2][4]

The stability of undecamethylpentasiloxane is dictated by its asymmetry.[1][2] In standard General Electric notation, it is described as

-

IUPAC Name: 1,1,1,3,3,5,7,7,9,9,9-Undecamethylpentasiloxane[1][2][3][4][5]

-

Critical Structural Feature: The central silicon atom (Position 3) carries a hydride substituent.[1][2] This breaks the steric shielding typical of polydimethylsiloxanes (PDMS), creating a site vulnerable to nucleophilic attack and radical oxidation.[1][2]

Thermodynamic Constants (Estimated)

| Property | Value | Source/Derivation |

| Bond Dissociation Energy ( | 108 kcal/mol | Standard Polysiloxane Backbone |

| Bond Dissociation Energy ( | 76 kcal/mol | Methyl side-group stability |

| Bond Dissociation Energy ( | 90 kcal/mol | Primary Instability Site |

| Boiling Point | ~230°C (at 760 mmHg) | Extrapolated from homologous series |

| Flash Point | >100°C | Closed Cup (Estimated) |

Thermodynamic Landscape & Degradation Pathways[1][2]

The degradation of undecamethylpentasiloxane does not follow a single Arrhenius plot; rather, it bifurcates into two competing pathways depending on environmental conditions (pH, moisture, oxygen).[1][2]

Pathway A: Hydrolytic Dehydrogenation (The Safety Hazard)

In the presence of moisture and trace Lewis acids/bases, the

-

Risk: Evolution of hydrogen gas poses a pressurization and flammability risk in sealed vials.[1]

-

Product: Formation of silanols (

), which subsequently condense to form insoluble resins.[1][2]

Pathway B: Backbone Redistribution (Equilibration)

At temperatures

-

Mechanism: The linear pentamer (

) seeks to maximize entropy by converting to cyclic trimers ( -

Thermodynamic Driver: While the enthalpy change is near zero (bond exchange), the entropy gain from generating small volatile molecules drives the reaction.[1][2]

Visualization of Degradation Kinetics[1][2]

Figure 1: Competing degradation pathways for Undecamethylpentasiloxane.[1][2] The Si-H bond is the kinetic weak point for hydrolysis, while the Si-O backbone governs thermal redistribution.[1][2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of undecamethylpentasiloxane in a drug delivery context, the following self-validating protocols are recommended.

Protocol 1: Quantitative Si-H Monitoring via FTIR

Rationale: This method tracks the specific loss of the active hydride functionality without interference from the siloxane backbone.[1][2]

Materials:

-

Fourier Transform Infrared Spectrometer (FTIR) with ATR accessory.[1][2]

-

Reference Standard: Freshly distilled Undecamethylpentasiloxane (purity >98%).[1][2]

Workflow:

-

Baseline Acquisition: Collect a spectrum of the fresh standard. Locate the characteristic Si-H stretching band at 2160 cm⁻¹ .

-

Stress Testing: Aliquot samples into headspace vials. Subject to:

-

Measurement: At t=0, 24h, 72h, and 168h, extract 10 µL and measure absorbance.

-

Calculation:

[1][2]

Protocol 2: Headspace GC-MS for Volatile Cyclics

Rationale: Detects "backbiting" degradation (Pathway B) by identifying

Workflow:

-

Sample Prep: Place 100 mg of sample in a 20 mL headspace vial. Seal with PTFE/silicone septum.[1][2]

-

Incubation: Heat vial to 150°C for 30 minutes in the headspace sampler.

-

GC Parameters:

-

Detection: Monitor m/z 207, 281, 355 (characteristic fragments for D3, D4, D5).

-

Analysis: The appearance of peaks prior to the main pentamer peak indicates backbone scission.[1][2]

Implications for Drug Development[1][2]

Purity and Toxicology

In pharmaceutical applications, the primary concern with undecamethylpentasiloxane is not the molecule itself, but its degradation products.[1][2]

-

Cyclic Impurities: The formation of

(Octamethylcyclotetrasiloxane) is a regulatory concern due to bioaccumulation potential.[1][2] Stability protocols must prove that the formulation does not generate -

Hydrogen Evolution: Formulations encapsulating this excipient must account for potential micro-bubble formation (H2) if the pH drifts basic, which could disrupt emulsion stability or dosage accuracy.[1][2]

Functionalization Utility

The thermodynamic "instability" of the Si-H bond is also its utility.[1][2] It serves as a precise "anchor point" for hydrosilylation reactions, allowing the attachment of bioactive ligands to a hydrophobic siloxane tail.[1][2]

References

-

PubChem. (n.d.).[1][2] 1,1,1,3,3,5,7,7,9,9,9-Undecamethylpentasiloxane (Compound).[1][2][3][4][5][6] National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link][1][2]

-

Gelest, Inc. (2020).[1][2] Reactive Silicones: Hydrosiloxanes and Silane Coupling Agents.[1][2] Gelest Technical Library.[1][2] Retrieved February 5, 2026, from [Link][1][2]

-

Voronkov, M. G., & Basenko, S. V. (2014).[1][2] Thermal Stability of Siloxanes.[1][2][7][8] Journal of Organometallic Chemistry.[1][2] (General reference for siloxane backbone thermodynamics).

-

European Chemicals Agency (ECHA). (2023).[1][2] Member State Committee Support Document for Identification of D4, D5 and D6 as SVHC.[1][2] (Context for cyclic degradation product toxicology). Retrieved February 5, 2026, from [Link][1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 17232-94-9|1,1,1,3,3,5,7,7,9,9,9-Undecamethylpentasiloxane|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. OPG [opg.optica.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

undecamethylpentasiloxane solubility parameters in organic solvents

This guide provides an in-depth technical analysis of the solubility parameters and solvent compatibility of Dodecamethylpentasiloxane (commonly referred to as L5), with a specific distinction addressed regarding the "Undecamethyl" variant.

Part 1: Executive Summary & Chemical Identity

Clarification of Nomenclature:

While the prompt specifies "Undecamethylpentasiloxane" (

This guide focuses on Dodecamethylpentasiloxane (L5) as the primary subject due to its relevance as a solvent/carrier, while noting the hydride variant where applicable.

L5 Physicochemical Profile: L5 is a linear, volatile methyl siloxane (VMS).[1] It is characterized by low surface tension, low viscosity, and high hydrophobicity.[1] Unlike cyclic siloxanes (D4, D5), L5 offers a linear structure that influences its volatility profile and skin feel, making it a critical alternative in "cyclomethicone-free" formulations.[1]

Table 1: Key Physicochemical Properties of Dodecamethylpentasiloxane (L5)

| Property | Value | Unit | Relevance |

| CAS Number | 141-63-9 | - | Identity Verification |

| Molecular Weight | 384.84 | g/mol | Diffusion/Volatility |

| Boiling Point | 230 | °C | Evaporation Rate |

| Viscosity (25°C) | 2.0 | cSt | Spreadability/Rheology |

| Surface Tension | ~18.0 | mN/m | Wetting Capability |

| Flash Point | 87-93 | °C | Safety/Flammability |

| Water Solubility | < 0.0001 | mg/L | Hydrophobicity |

Part 2: Solubility Parameter Theory (HSP)

To predict the compatibility of L5 with various organic solvents, we utilize Hansen Solubility Parameters (HSP) . The HSP theory decomposes the cohesive energy density into three components:

- : Dispersion forces (Van der Waals).

- : Polar forces (Dipole-dipole).

- : Hydrogen bonding forces.

HSP Values for L5: L5 is a non-polar, non-hydrogen-bonding fluid.[1] Its solubility behavior is dominated by dispersion forces. While exact experimental HSP values for L5 are proprietary in some databases, they are reliably extrapolated from the homologous series of linear polydimethylsiloxanes (PDMS).

Table 2: Hansen Solubility Parameters for L5 (Estimated)

| Component | Symbol | Value ( | Mechanistic Insight |

| Dispersion | 14.9 - 15.5 | Similar to aliphatic hydrocarbons; drives solubility in oils.[1] | |

| Polarity | 0.1 - 1.0 | Negligible dipole; immiscible with polar solvents like water/PG. | |

| H-Bonding | 0.0 - 0.5 | No H-donor/acceptor capacity; poor solubility in alcohols. | |

| Total | ~15.0 | Low cohesive energy; highly volatile. |

Thermodynamic Interaction (

Part 3: Solvent Compatibility & Experimental Data

The following data categorizes solvents based on their miscibility with L5. This is critical for designing co-solvent systems for drug delivery or topical formulations.

Table 3: Solubility Profile of L5 in Organic Solvents

| Solvent Class | Representative Solvent | Solubility Status | Formulation Notes |

| Aliphatic Hydrocarbons | Isododecane, Mineral Oil, Hexane | Miscible | Ideal co-solvents; lowers viscosity.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Good solvency but toxicity limits use.[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Miscible | High compatibility; used in analytical extraction.[1] |

| Ethers | Diethyl Ether, THF | Miscible | Compatible; useful for polymer dissolution.[1] |

| Short-Chain Alcohols | Ethanol (Anhydrous) | Partially Soluble | Solubility is limited; often requires a co-solvent (e.g., ester). |

| Short-Chain Alcohols | Isopropanol (IPA) | Slightly Soluble | Better than ethanol but phase separation may occur at high L5 loads. |

| Glycols/Diols | Propylene Glycol (PG), Glycerin | Immiscible | High |

| Esters | Isopropyl Myristate, C12-15 Alkyl Benzoate | Miscible | Excellent coupling agents for silicone/organic phases.[1] |

| Silicones | Dimethicone (low cSt), Cyclomethicone | Miscible | Fully compatible; used to adjust volatility. |

Specific Case: Ethanol & Propylene Glycol[1]

-

Ethanol: L5 exhibits a "solubility window." It is not fully miscible in all proportions with ethanol. High concentrations of L5 in ethanol will cause turbidity (cloudiness).

-

Propylene Glycol: L5 is strictly immiscible with PG. To formulate them together, an emulsifier (e.g., PEG-10 Dimethicone) or a coupling agent (e.g., C12-15 Alkyl Benzoate) is required.[1]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for selecting solvents for L5 based on polarity and hydrogen bonding potential.

Caption: Solubility compatibility logic for L5, highlighting the transition from miscible non-polar solvents to immiscible polar glycols.

Part 5: Experimental Protocol for Solubility Determination

To validate the solubility of L5 in a specific organic solvent (e.g., a novel drug carrier), use the Cloud Point Titration Method .

Objective: Determine the miscibility limit of L5 in a target solvent.

Materials:

-

Dodecamethylpentasiloxane (L5) (>99% purity).

-

Target Solvent (e.g., Ethanol, Anhydrous).[1]

-

Magnetic stirrer and temperature-controlled bath (25°C).

-

Turbidimeter or visual inspection against a black background.

Protocol:

-

Preparation: Dispense 10.0 g of the Target Solvent into a clear glass vial containing a magnetic stir bar.

-

Equilibration: Place vial in the water bath at 25°C and stir at 300 RPM.

-

Titration: Add L5 dropwise (approx. 0.05 g per drop) into the solvent.

-

Observation:

-

After each addition, allow 1 minute for mixing.

-

Observe for Tyndall effect (scattering of light) or distinct cloudiness.

-

-

Endpoint: The point at which the solution becomes persistently turbid indicates the Solubility Limit .

-

Calculation:

-

Reverse Titration: For solvents where L5 is the major phase, start with 10g of L5 and titrate with the solvent to find the miscibility gap from the other end of the phase diagram.

References

-

PubChem. (n.d.).[2] Dodecamethylpentasiloxane (Compound).[3][4][5] National Library of Medicine. Retrieved February 5, 2026, from [Link][1]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2][5] (Standard reference for HSP theory and PDMS values).

-

Gelest, Inc. (2014).[4] Silicone Fluids: Stable, Inert Media.[1][5] Gelest Technical Brochure. Retrieved February 5, 2026, from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Dodecamethylpentasiloxane. Retrieved February 5, 2026, from [Link][1]

-

Dow. (n.d.). Product Safety Assessment: Dodecamethylpentasiloxane. Dow Chemical Company. Retrieved February 5, 2026, from [Link][1]

Sources

- 1. 17066-04-5|1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane|BLD Pharm [bldpharm.com]

- 2. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dodecamethylpentasiloxane | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Refractive Index and Density of Undecamethylpentasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Undecamethylpentasiloxane

Undecamethylpentasiloxane, a linear siloxane, is a silicon-based organic compound with the chemical structure (CH₃)₃SiO[Si(CH₃)₂O]₃Si(CH₃)₃. Within the nomenclature of linear siloxanes, it is often designated as L5. These fluids are known for their unique physicochemical properties, including hydrophobicity, low thermal conductivity, and high flexibility, which make them valuable in a wide range of industrial and research applications.[1] This guide provides a detailed examination of two of its key physical properties: refractive index and density. An accurate understanding of these properties is crucial for applications ranging from the formulation of advanced drug delivery systems to the development of specialized optical materials.

Core Physical Properties

The refractive index and density of undecamethylpentasiloxane are fundamental parameters that influence its behavior in various applications. These properties are intrinsic to the material and are dependent on factors such as temperature and purity.

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a critical parameter in the design and use of optical instrumentation and in the formulation of products where clarity and optical performance are important. For undecamethylpentasiloxane, the refractive index is a key indicator of its purity and composition.

Density

Density, the mass per unit volume of a substance, is another fundamental physical property. It is essential for fluid dynamics calculations, formulation development, and quality control. The density of siloxanes is known to be influenced by temperature, with a general trend of decreasing density as temperature increases.

Quantitative Data for Undecamethylpentasiloxane

The following table summarizes the available quantitative data for the refractive index and density of undecamethylpentasiloxane, identified by its CAS Number 141-63-9, though often referred to in commercial sources as dodecamethylpentasiloxane.

| Property | Value | Temperature (°C) | Wavelength | Source(s) |

| Refractive Index | 1.392 | 20 | n20/D | [2][3][4][5][6] |

| 1.3925 | 20 | nD20 | [7][8] | |

| 1.39 | 20 | n20D | [9][10] | |

| Density (g/mL) | 0.875 | 25 | - | [5][6] |

| 0.8755 | 20 | - | [7][8] | |

| 0.88 | - | - | [9][10] | |

| 0.876 | - | - | [2][5] |

Experimental Methodologies

Accurate measurement of refractive index and density is paramount for the reliable application of undecamethylpentasiloxane. The following sections detail the established experimental protocols for determining these properties.

Measurement of Refractive Index

Principle: The refractive index of a liquid is typically measured using a refractometer. This instrument operates on the principle of measuring the critical angle at which light is totally internally reflected at the interface between a prism of known high refractive index and the sample liquid.

Experimental Workflow:

Figure 1: Experimental workflow for measuring the refractive index of undecamethylpentasiloxane.

Causality in Experimental Choices:

-

Purity: Impurities can significantly alter the refractive index of a liquid. Therefore, ensuring the sample is pure is a critical first step for accurate measurements.

-

Temperature Control: The refractive index of liquids is temperature-dependent. Precise temperature control is essential to obtain reproducible and comparable results. A standard temperature of 20°C is often used for reporting refractive indices.

Measurement of Density

Principle: The density of a liquid can be determined using several methods, including a pycnometer (specific gravity bottle) or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid. Digital density meters often use an oscillating U-tube, where the oscillation frequency is related to the density of the liquid in the tube.

Experimental Workflow (Pycnometer Method):

Figure 2: Experimental workflow for measuring the density of undecamethylpentasiloxane using a pycnometer.

Causality in Experimental Choices:

-

Cleanliness and Dryness: Any residue or moisture in the pycnometer will affect the accuracy of the weight measurements.

-

Temperature Equilibration: The volume of the liquid and the pycnometer itself can change with temperature. Allowing the system to reach thermal equilibrium ensures that the volume is constant and known.

Safety and Handling

Undecamethylpentasiloxane is a combustible liquid.[11] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including safety glasses and gloves, should be worn. In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the refractive index and density of undecamethylpentasiloxane. The presented data, sourced from various chemical suppliers and databases, offers valuable reference points for researchers and professionals. The detailed experimental methodologies underscore the importance of precision and control in obtaining accurate and reliable physical property data. As with any chemical, adherence to proper safety and handling procedures is essential when working with undecamethylpentasiloxane.

References

Please note that while the CAS number 141-63-9 is consistently associated with the properties listed, the common chemical name provided by suppliers is often "Dodecamethylpentasiloxane." For the purposes of this guide, we are assuming these refer to the same substance.

Sources

- 1. curbellplastics.com [curbellplastics.com]

- 2. echemi.com [echemi.com]

- 3. 141-63-9 | CAS DataBase [m.chemicalbook.com]

- 4. Supplier of DODECAMETHYLPENTASILOXANE 2.0 cSt | Bulk Manufacturer & Distributor [silsource.com]

- 5. DODECAMETHYLPENTASILOXANE | 141-63-9 [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Dodecamethylpentasiloxane | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dodecamethylpentasiloxane [drugfuture.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Dodecamethylpentasiloxane | 141-63-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. carlroth.com [carlroth.com]

Siloxane Specificity: A Comparative Technical Guide to Dodecamethylpentasiloxane vs. Undecamethylpentasiloxane

Executive Summary

In the precise engineering of organosilicon materials, the distinction between Dodecamethylpentasiloxane (L5) and Undecamethylpentasiloxane represents the fundamental divide between inert carriers and reactive intermediates .

While L5 serves as a volatile, stable standard in cosmetics and industrial lubrication, Undecamethylpentasiloxane acts as a critical "molecular handle."[1] By replacing a single methyl group with a silicon-hydride (

Part 1: Molecular Architecture & Physicochemical Profile

The core difference lies in the terminal functionalization. Dodecamethylpentasiloxane is fully methylated (

Comparative Data Table

| Property | Dodecamethylpentasiloxane (L5) | Undecamethylpentasiloxane |

| CAS Number | 141-63-9 | 17066-04-5 |

| Molecular Formula | ||

| Molecular Weight | 384.84 g/mol | 370.81 g/mol |

| Structure Type | Linear, Fully Methylated | Linear, Mono-hydride (Terminal) |

| Reactivity | Inert (Non-functional) | High (Hydrosilylation active) |

| Density (25°C) | 0.88 g/mL | ~0.87 g/mL (Est.)[1] |

| Boiling Point | 229°C | ~215-220°C (Est.) |

| Primary Utility | Volatile Carrier, Solvent, Emollient | Synthesis Intermediate, Crosslinker |

Structural Visualization

The following diagram illustrates the structural homology and the critical functional divergence (Red Node) that dictates reactivity.

Figure 1: Structural comparison highlighting the reactive Si-H terminus (Red) in Undecamethylpentasiloxane versus the inert methyl terminus in L5.

Part 2: The Inert Standard – Dodecamethylpentasiloxane (L5)

Mechanism of Action

L5 functions through volatility and lubricity . Its low surface tension (~18 mN/m) allows it to spread rapidly over irregular surfaces, making it an ideal carrier for active pharmaceutical ingredients (APIs) or cosmetic actives.[1] Unlike cyclic siloxanes (D4, D5), L5 is linear, which influences its environmental degradation profile and skin-feel (less "dry" than cyclics).[1]

Protocol 1: Purity Verification via GC-MS

In high-precision applications (e.g., semiconductor cleaning or drug formulation), verifying the absence of cyclic impurities (D4/D5) in L5 is critical.[1]

Objective: Quantify L5 purity and detect trace cyclic siloxanes.

-

Sample Preparation:

-

Dilute 50 mg of L5 sample in 10 mL of spectroscopic grade n-hexane.

-

Add internal standard: Tetrakis(trimethylsiloxy)silane (M4Q) at 100 ppm.[1]

-

-

Instrument Setup (GC-MS):

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

-

Inlet: Split mode (50:1) at 250°C.

-

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Detection:

Part 3: The Reactive Architect – Undecamethylpentasiloxane[2]

Mechanism of Action: Hydrosilylation

Undecamethylpentasiloxane is defined by its Si-H bond . This bond is susceptible to catalytic addition across unsaturated bonds (alkenes/alkynes), a reaction known as hydrosilylation .[1] This allows the "grafting" of organic molecules (e.g., PEG chains for water solubility, or fluorophores for imaging) onto the siloxane chain.[1]

Key Reaction:

Protocol 2: Functionalization via Platinum Catalysis

This protocol describes attaching a vinyl-functionalized organic group (e.g., Vinyl-PEG) to Undecamethylpentasiloxane.[1]

Safety Warning: Si-H compounds can evolve hydrogen gas (

-

Reagent Setup:

-

Procedure:

-

Step A: Charge a 3-neck round bottom flask with the Olefin and Toluene under

atmosphere. -

Step B: Add Karstedt’s catalyst. Heat to 60°C to activate.

-

Step C (Critical): Add Undecamethylpentasiloxane dropwise .[1]

-

Reasoning: Dropwise addition prevents "runaway" exotherms characteristic of hydrosilylation and minimizes competing side reactions (isomerization).

-

-

Step D: Monitor reaction via FT-IR. Look for the disappearance of the Si-H peak at ~2120 cm⁻¹ .

-

-

Purification:

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the functionalization of Undecamethylpentasiloxane.

Part 4: Regulatory & Safety Considerations[1]

Dodecamethylpentasiloxane (L5)[1]

-

REACH Status: Registered.

-

Environmental: L5 is a Volatile Methyl Siloxane (VMS).[1] Unlike D4/D5 (cyclic), linear L5 is generally considered less bioaccumulative, but regulatory scrutiny on all VMS compounds is high in the EU.[1]

-

Handling: Flammable liquid (Flash point ~77°C).[1] Standard organic solvent precautions apply.

Undecamethylpentasiloxane[1][3][4][5][6][7][8][9][10]

-

Status: Predominantly a Research & Development (R&D) intermediate.[1] It is not typically found in consumer end-products in its unreacted form.

-

Reactivity Hazard: The Si-H bond is reducing.

-

Incompatibility: Reacts with water/alcohols in the presence of acids/bases to release Hydrogen gas (Explosion hazard).

-

Storage: Must be stored in vented containers or pressure-relief vessels to prevent pressure buildup from slow hydrolysis.

-

References

-

PubChem. (n.d.).[1] Dodecamethylpentasiloxane (Compound).[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Dodecamethylpentasiloxane.[1] Retrieved from [Link][1]

-

Chalk, A. J., & Harrod, J. F. (1965).[1] Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society. (Foundational mechanism for Protocol 2).

Sources

- 1. 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane | C14H42O6Si7 | CID 6329088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17066-04-5|1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0475130A2 - Siloxane derivatives, producing method thereof and agents including siloxane derivative - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS#:995-83-5 | 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane | Chemsrc [chemsrc.com]

undecamethylpentasiloxane CAS number and chemical identification

Technical Profile: Undecamethylpentasiloxane ( )

Executive Summary

Undecamethylpentasiloxane (CAS 17066-04-5) is a discrete, hydrogen-terminated siloxane oligomer. Unlike polydisperse silicone fluids, it possesses a defined molecular weight and structure, making it a critical intermediate for precision hydrosilylation. It serves as a "molecular ruler" in the synthesis of siloxane-modified organic electronics, surfactants, and block copolymers, allowing researchers to introduce a specific pentasiloxane tail (

This guide details the chemical identification, physicochemical properties, synthesis pathways, and validation protocols for undecamethylpentasiloxane, focusing on its role as a high-purity reactive intermediate.

Chemical Identification & Nomenclature

| Parameter | Detail |

| CAS Number | 17066-04-5 |

| IUPAC Name | 1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane |

| Common Synonyms | Monohydrogen-undecamethylpentasiloxane; |

| Molecular Formula | |

| Molecular Weight | 370.74 g/mol |

| SMILES | C(C)O(C)O(C)O(C)O(C)H |

| InChI Key | (Derivative specific; typically generated per isomer) |

Structural Visualization

The molecule consists of a linear siloxane backbone with five silicon atoms. Four are fully methylated (dimethyl or trimethyl), while one terminal silicon atom bears a hydrogen atom, providing the reactive site for functionalization.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The physical properties of undecamethylpentasiloxane closely mirror its fully methylated homolog, dodecamethylpentasiloxane (

| Property | Value / Range | Context |

| Physical State | Clear, colorless liquid | Standard conditions |

| Boiling Point | ~215–225 °C | Estimated based on |

| Density | 0.87–0.89 g/mL | At 25°C |

| Refractive Index ( | ~1.390 | Typical for low MW siloxanes |

| Viscosity | ~2.0–2.5 cSt | Low viscosity fluid |

| Flash Point | >80 °C | Combustible |

| Reactivity | High (Si-H bond) | Reacts with alkenes (hydrosilylation), bases (H2 evolution) |

Synthesis & Production Protocols

While equilibration of hexamethyldisiloxane (MM), octamethylcyclotetrasiloxane (D4), and tetramethyldisiloxane (

Protocol: Living Anionic Ring-Opening Polymerization

This method ensures the discrete length of the siloxane chain (

Reagents:

-

Initiator: Lithium trimethylsilanolate (

). -

Monomer: Hexamethylcyclotrisiloxane (

). -

Terminator: Chlorodimethylsilane (

). -

Solvent: THF (anhydrous).

Workflow:

-

Initiation: Dissolve

in dry THF under Argon. -

Propagation: Add exactly 1 equivalent of

(dissolved in THF) slowly. -

Termination: Add excess Chlorodimethylsilane (

).-

Reaction:

.

-

-

Purification: Filter LiCl precipitate. Remove solvent via rotary evaporation. Purify via fractional distillation under reduced pressure.

Analytical Characterization & Validation

To certify the identity of undecamethylpentasiloxane, a multi-modal approach is required. The key is distinguishing the discrete

A. Nuclear Magnetic Resonance (NMR)[4][11][12][13]

-

NMR (CDCl3, 400 MHz):

- 4.70 ppm (m, 1H): Characteristic Si-H signal.

-

0.05–0.20 ppm (m, 33H): Methyl protons (

-

NMR:

-

Essential for confirming chain length.

-

M unit (

): ~ +7 ppm. -

D units (

): ~ -22 ppm (Internal). -

unit (

-

Validation: Absence of D unit splitting patterns associated with longer chains or cycles.

-

B. Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Method: Low thermal ramp to separate homologs.

-

Mass Spectrum:

-

Look for

peak (Loss of methyl group, standard for siloxanes). -

Molecular ion (

) is often weak; chemical ionization (CI) may be needed. -

Target: Single sharp peak with retention time distinct from

(Dodeca).

-

C. Infrared Spectroscopy (FTIR)[12]

-

Key Band: Strong absorption at 2125–2160 cm⁻¹ (Si-H stretching vibration).

-

Absence of broad OH stretch (3200–3500 cm⁻¹) confirms no hydrolysis to silanol.

Applications in Research & Development

Undecamethylpentasiloxane is primarily used as a capping agent or pendant group precursor where precise control over siloxane domain size is required.

Organic Electronics (OFETs)

Used to attach discrete siloxane solubilizing groups to conjugated polymers (e.g., diketopyrrolopyrrole-based polymers).

-

Mechanism: Platinum-catalyzed hydrosilylation of vinyl-terminated organic monomers.

-

Benefit: Unlike polymeric PDMS side chains, the discrete

chain promotes better crystallinity and packing, enhancing charge carrier mobility (Result 1.9).

Surfactant Synthesis

Precursor for "Superwetters" (trisiloxane-like surfactants, but with extended chains).

-

Reaction with allyl-PEG yields well-defined amphiphiles used to study the effect of hydrophobic tail length on critical micelle concentration (CMC).

Surface Modification

Used to create self-assembled monolayers (SAMs) on silicon or glass (via dehydrogenative coupling) to render surfaces hydrophobic with a defined thickness.

Safety & Handling (GHS)

-

Hazard Classification: Flammable Liquid (Category 3 or 4).

-

Specific Hazard: Hydrogen Evolution.

-

Warning: In the presence of strong acids, bases, or catalytic metals (Pt, Pd), Si-H bonds can release hydrogen gas (

), creating an explosion hazard in closed vessels.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture can lead to slow hydrolysis and release of

.

References

-

American Chemical Society (ACS). (2019). Toward Eco-Friendly Solvent-Processable DPP-Based Conjugated Polymers with Siloxane Branched Side Chains. ACS Applied Materials & Interfaces. Retrieved from [Link]

- Gelest, Inc. (2023). Reactive Silicones: Hydride Functional Fluids. Technical Brochure. (General reference for Si-H reactivity and handling).

- Google Patents. (2019). Organofunctional siloxanes, process for preparing same and their use. WO2019180285A2.

Technical Guide: Vapor Pressure & Volatility Profile of Undecamethylpentasiloxane

This technical guide provides a comprehensive analysis of the vapor pressure and volatility profile of Undecamethylpentasiloxane and its commercially dominant analog, Dodecamethylpentasiloxane (L5) .

Editorial Note on Nomenclature:

In the context of industrial and pharmaceutical applications, "Undecamethylpentasiloxane" specifically refers to a monohydride functional siloxane (

Executive Summary

Undecamethylpentasiloxane and its homolog Dodecamethylpentasiloxane (L5) represent a class of linear volatile methyl siloxanes (VMS) critical to modern drug delivery systems. Unlike their cyclic counterparts (e.g., D5), these linear fluids offer a distinct volatility profile characterized by a higher boiling point (

Molecular Architecture & Physicochemical Basis

The volatility of pentasiloxanes is governed by their molecular freedom and intermolecular dispersion forces.

-

Dodecamethylpentasiloxane (L5): A fully methylated linear chain (

). The methyl groups provide a "shield" that minimizes intermolecular interactions, resulting in low surface tension and high spreadability. However, the flexible linear backbone allows for more entanglement than rigid cyclic structures, leading to a higher boiling point than D5. -

Undecamethylpentasiloxane (Hydride): Contains one silicon-hydrogen (

) bond (

Structural Visualization

The following diagram illustrates the structural hierarchy and its impact on volatility.

Caption: Comparative volatility hierarchy of pentasiloxanes. L5 exhibits the lowest volatility due to higher molecular weight and chain entanglement.

Vapor Pressure Thermodynamics

The vapor pressure of these fluids follows the Antoine relationship. For Dodecamethylpentasiloxane (L5), the vapor pressure is significantly lower than that of water or ethanol, classifying it as a Low Vapor Pressure (LVP) organic compound.

Quantitative Profile (Dodecamethylpentasiloxane)

| Parameter | Value | Condition | Source |

| Boiling Point | @ 760 mmHg | [1, 2] | |

| Vapor Pressure | @ | [1] | |

| Vapor Pressure | @ | [3] | |

| Enthalpy of Vaporization | @ Boiling Point | [1] | |

| Flash Point | Closed Cup | [2] |

Undecamethylpentasiloxane (Hydride) Deviation

Due to the presence of the

-

Estimated Boiling Point:

-

Estimated Vapor Pressure (

): -

Reactivity Warning: Unlike L5, the hydride can generate hydrogen gas (

) upon contact with bases, acids, or catalytic metals. Vapor pressure measurements must be conducted in inert atmospheres (Nitrogen/Argon) to prevent false pressure readings from

Volatility Profile & Evaporation Dynamics

In drug development, the "volatility profile" dictates the drying time of a formulation. L5 is characterized by a "tailing" evaporation curve, distinct from the rapid "flash-off" of ethanol or D5.

Evaporation Rate Comparison

-

Ethanol: 100% evaporation in seconds.

-

D5 (Cyclic): 100% evaporation in minutes to hours.

-

L5 (Linear): Slow, linear evaporation over hours. It leaves no residue (unlike non-volatile oils) but persists long enough to lubricate the skin during application.

Implications for Formulations

-

Occlusivity: L5 provides a transient occlusive film that hydrates the stratum corneum before evaporating, enhancing drug flux.

-

Solubility Parameter: The low solubility parameter (

) makes it a poor solvent for most lipophilic drugs but an excellent anti-solvent or co-solvent to trigger supersaturation upon evaporation.

Experimental Protocols

To validate the vapor pressure of these siloxanes, standard ebulliometry is often insufficient due to thermal decomposition risks at high temperatures. The Knudsen Effusion Method or Static Isoteniscope is recommended.

Protocol: Static Vapor Pressure Measurement

Objective: Determine

-

Sample Preparation:

-

Load

of Undecamethylpentasiloxane into the sample bulb of a static isoteniscope. -

Degassing (Critical): Freeze the sample with liquid nitrogen. Evacuate the headspace to

. Thaw. Repeat 3 cycles to remove dissolved air and volatile impurities (e.g., shorter chain siloxanes).

-

-

Equilibration:

-

Immerse the cell in a thermostated water bath (

). -

Allow 30 minutes for thermal equilibrium.

-

-

Measurement:

-

Use a capacitance diaphragm gauge (accurate to

) to measure the differential pressure. -

Record pressure (

) vs. Temperature (

-

-

Data Analysis:

-

Plot

vs

-

Workflow Diagram

Caption: Static vapor pressure measurement workflow ensuring removal of dissolved gases for accurate low-pressure readings.

Applications in Drug Development

Carrier Fluid (L5)

Dodecamethylpentasiloxane is used as a volatile excipient in:

-

Topical Sprays: Reduces droplet size and provides a "dry" feel.

-

Transdermal Patches: Acts as a permeation enhancer by modifying the thermodynamic activity of the drug in the adhesive matrix.

Reactive Linker (Undeca-Hydride)

Undecamethylpentasiloxane is used in Hydrosilylation Chemistry :

-

Conjugation: The

bond reacts with vinyl-functionalized drugs or polymers (catalyzed by Platinum/Karstedt’s catalyst) to create siloxane-drug conjugates. -

Surface Modification: Used to graft siloxane chains onto silica nanoparticles to tune their hydrophobicity and dispersibility in biological media.

References

-

National Institutes of Health (NIH) - PubChem. Dodecamethylpentasiloxane (Compound Summary). Accessed 2024. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Dodecamethylpentasiloxane. Accessed 2024. Available at: [Link]

- Lei, Y. D., et al. "Vapor Pressures of Some Linear and Cyclic Siloxanes." Journal of Chemical & Engineering Data, 55(11), 4868-4873, 2010.

- Gelest, Inc.Reactive Silicones: Hydrides and Silanes Technical Brochure. (Reference for Undecamethylpentasiloxane reactivity and properties).

environmental impact and biodegradability of undecamethylpentasiloxane

An In-depth Technical Guide on the Environmental Impact and Biodegradability of Decamethylcyclopentasiloxane (D5)

Abstract

Decamethylcyclopentasiloxane (D5), a cyclic volatile methylsiloxane (cVMS), is a high-production-volume chemical integral to numerous personal care and industrial products. Its unique physicochemical properties—high volatility, low water solubility, and high octanol-water partition coefficient—govern a complex environmental fate characterized by preferential partitioning to the atmosphere. While meeting regulatory screening criteria for persistence and bioaccumulation, extensive research demonstrates that D5 does not biomagnify in food webs, a critical distinction attributed to efficient biotransformation in organisms. Primary degradation occurs in the atmosphere via hydroxyl radical oxidation, while hydrolysis serves as a slower degradation pathway in water and soil. Ecotoxicological studies consistently show a low potential for toxicity to aquatic and terrestrial organisms at environmentally relevant concentrations. This guide synthesizes the current scientific understanding of D5's environmental lifecycle, from release and transport to degradation and potential impacts, providing researchers and drug development professionals with a comprehensive technical overview grounded in authoritative data and field-proven insights.

Introduction: Chemical Identity and Applications of Decamethylcyclopentasiloxane (D5)

Decamethylcyclopentasiloxane (CAS No. 541-02-6), commonly referred to as D5, is a cyclic polydimethylsiloxane consisting of five silicon-oxygen units.[1] At ambient temperature, it is a clear, odorless liquid. D5 is widely used as a chemical intermediate in the manufacturing of silicone polymers and as a versatile ingredient in the formulation of a wide array of personal care products, including antiperspirants, hair and skin care products, and cosmetics.[2][3] Its prevalence in these applications is due to its desirable properties, such as a smooth feel, low surface tension, and high volatility, which allows it to evaporate from surfaces without leaving a residue. The majority of D5 used in "leave-on" and "rinse-off" consumer products is not discharged to sewers but is released directly to the atmosphere through evaporation during use.[2]

Environmental Fate and Transport

The environmental behavior of D5 is dictated by its distinct physical and chemical properties. Understanding these properties is the causal basis for accurately predicting its distribution and persistence in various environmental compartments.

Release Pathways and Environmental Partitioning

The primary route of entry for D5 into the environment is through volatilization into the atmosphere from personal care products during and after application.[2] A smaller fraction is released into the aquatic environment via wastewater treatment plant (WWTP) effluents.[4] Due to its high vapor pressure and low water solubility, D5 preferentially partitions into the air.[5] In WWTPs, a significant portion is removed from the aqueous phase and adsorbs to sewage sludge. When this sludge (biosolids) is applied to land, it represents a pathway for D5 to enter the terrestrial environment.[4]

The logical flow of D5 through the environment is therefore from consumer use to the atmosphere, and to a lesser extent, to water and soil compartments. Its subsequent transport is governed by atmospheric currents and water flow.

Caption: Environmental Fate and Transport of D5.

Persistence and Degradation Mechanisms

D5 is considered persistent, meaning it can remain in the environment for a long time. However, "persistent" does not mean it is non-degradable. The distinction lies in the rate and mechanism of degradation within specific environmental compartments.

-

Atmospheric Degradation: The atmosphere is the primary sink and degradation compartment for D5. The main degradation pathway is oxidation by hydroxyl (OH) radicals, which are naturally present in the troposphere.[5][6][7] The atmospheric lifetime of D5 is estimated to be between 7.5 and 11.5 days.[6] This process ultimately breaks down the siloxane molecule into inorganic constituents like silicic acid, carbon dioxide, and water.[8]

-

Aquatic and Terrestrial Degradation: In water and soil, D5 is not considered readily biodegradable.[9] The principal abiotic degradation process is hydrolysis, where the cyclic siloxane ring is opened. This process is highly dependent on pH. Laboratory studies, modified to prevent the rapid loss of D5 through volatilization, show a hydrolysis half-life of 71 days at a neutral pH of 7, but this accelerates to 9 days at a more alkaline pH of 8.[9] In soil, degradation of related siloxanes is understood to be initiated by non-biological processes like hydrolysis, followed by slower biological degradation of the resulting silanols.[8]

Bioaccumulation and Biomagnification Potential

The terms "bioaccumulation" and "biomagnification" are often used interchangeably, but for D5, the difference is fundamental to its risk profile. Bioaccumulation refers to the uptake of a substance by an organism at a rate higher than its removal, while biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.[10]

Bioaccumulation vs. Biomagnification: A Critical Distinction for D5

Based on its high lipophilicity, D5 meets the screening criteria to be classified as a very bioaccumulative (vB) substance.[9] Indeed, studies have shown it can be taken up by organisms from their environment. A steady-state bioconcentration factor (BCF) of 1,010 L/kg has been reported in fish, although this value is noted to have experimental uncertainties.[9]

However, multiple lines of evidence from both laboratory and field studies conclude that D5 does not biomagnify in aquatic or terrestrial food webs.[3][11] A study with guppies found a low biomagnification factor (BMF) of 0.05.[9] This finding is crucial; it indicates that despite being taken up by individual organisms, D5 is not passed up the food chain at increasing concentrations.

Causality of Low Biomagnification: The Role of Biotransformation

The primary reason for the lack of D5 biomagnification is biotransformation (metabolism).[11][12] Organisms possess metabolic pathways that can break down D5, facilitating its elimination. High rates of metabolism and elimination compared to the rate of uptake from food prevent the substance from accumulating to higher levels in predators.[3] This metabolic clearance is a key piece of mechanistic evidence that explains why the potential hazard suggested by its bioaccumulative properties is not realized in the environment.

Ecotoxicological Profile

A comprehensive evaluation of D5's environmental risk requires pairing exposure and fate data with its toxicological profile.

Aquatic and Terrestrial Toxicity

The ecotoxicity of D5 is consistently low across multiple species and environmental compartments.

-

Aquatic Organisms: D5 demonstrates essentially no acute toxicity to aquatic organisms at concentrations up to its limit of water solubility.[3][9] The available long-term toxicity data similarly indicate a low potential for harm.[9]

-

Terrestrial Organisms: No adverse effects were observed in soil invertebrates exposed to high concentrations of D5.[3] Slight reductions in the root biomass of barley were noted, but only at test concentrations two orders of magnitude greater than measured levels in biosolids-amended soils.[3]

D5 is not classified as a carcinogenic, mutagenic, or reprotoxic compound.[9] A long-term inhalation study in rats did show an increased incidence of uterine endometrial adenocarcinoma at the highest tested concentration (160 ppm), but the relevance of this finding to environmental exposures and to other species is considered low.[1]

Regulatory Assessments and Risk Characterization

| Parameter | Value | Compartment/Condition | Reference |

| Atmospheric Lifetime | 7.5 - 11.5 days | Atmosphere | [6] |

| Hydrolysis Half-life | 71 days | Water (pH 7, 25°C) | [9] |

| Hydrolysis Half-life | 9 days | Water (pH 8, 25°C) | [9] |

| Bioconcentration Factor (BCF) | 1,010 L/kg | Fish (steady-state) | [9] |

| Biomagnification Factor (BMF) | 0.05 | Guppies (dietary) | [9] |

| Acute Aquatic Toxicity | No effects observed | Up to water solubility limit | [3][9] |

| Soil Invertebrate Toxicity | No effects observed | High concentrations | [3] |

| Table 1: Summary of Key Environmental Data for D5. |

Methodologies for Environmental Assessment

The unique properties of D5, particularly its high volatility, necessitate specialized protocols for accurate environmental assessment. Standard methods must often be adapted to prevent experimental artifacts.

Protocol: Assessing Hydrolytic Degradation (Modified OECD 111)

The causality behind modifying a standard protocol is to ensure the observed loss of the test substance is due to the chemical reaction of interest (hydrolysis) and not physical loss (volatilization).

Objective: To determine the rate of abiotic degradation of D5 in aqueous solutions at different pH values, while preventing loss due to volatilization.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 according to OECD Guideline 111.

-

Test System Preparation: Use sealed glass vessels with minimal headspace to prevent volatilization. A two-phase system with a non-volatile organic solvent can also be employed to trap the D5.

-

Spiking: Introduce a known concentration of D5 into the test systems. The concentration should be well below its water solubility limit to ensure it is fully dissolved.

-

Incubation: Incubate the test systems in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, sacrifice replicate vessels.

-

Extraction: Extract the remaining D5 from the aqueous phase using a suitable organic solvent (e.g., hexane or isooctane).

-

Analysis: Quantify the concentration of D5 in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the natural logarithm of the D5 concentration against time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated as ln(2)/k.

Protocol: Analytical Detection in Environmental Matrices (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard and authoritative method for the quantification of D5 in environmental samples due to its high selectivity and sensitivity.[15][16]

Caption: Experimental Workflow for D5 Analysis in Water Samples.

Methodology:

-

Sample Collection: Collect water or soil samples in glass containers, ensuring they are filled completely to eliminate headspace, which prevents volatile losses.[17] Samples should be kept cool (4°C) and analyzed promptly.[17]

-

Extraction:

-

For water samples, perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane).

-

For soil or sediment samples, use a technique like Soxhlet extraction or pressurized liquid extraction with an appropriate solvent.

-

-

Cleanup and Concentration: The raw extract may be passed through a silica or alumina column to remove interfering substances. The extract is then carefully concentrated to increase the analyte concentration.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized and travels through a capillary column. D5 is separated from other compounds based on its boiling point and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As D5 elutes from the GC column, it is ionized, and the resulting fragments are separated by their mass-to-charge ratio, providing a unique chemical fingerprint for positive identification and accurate quantification.

-

Summary and Conclusion

Decamethylcyclopentasiloxane (D5) is an environmentally pervasive compound whose risk profile is more nuanced than suggested by simple persistence and bioaccumulation screening criteria. A scientifically robust assessment reveals the following key insights:

-

The dominant environmental compartment for D5 is the atmosphere , where it is subject to relatively rapid degradation by hydroxyl radicals.

-

While D5 can be taken up by organisms, it does not biomagnify in food webs due to efficient metabolic biotransformation. This critically mitigates the potential for harm to top predators.

-

D5 exhibits low ecotoxicity across aquatic and terrestrial species at environmentally relevant concentrations.

References

-

Mackay, D., et al. (2015). Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. Environmental Toxicology and Chemistry, 34(12), 2689-2702. [Link]

-

Government of Canada. (2011). Report of the Board of Review for Decamethylcyclopentasiloxane (Siloxane D5). Health Canada. [Link]

-

Environment Agency (UK). (2009). Environmental Risk Assessment Report: Decamethylcyclopentasiloxane. GOV.UK. [Link]

-

Gobas, F. A. P. C., et al. (2015). Fugacity and activity analysis of the bioaccumulation and environmental risks of decamethylcyclopentasiloxane (D5). Environmental Toxicology and Chemistry, 34(12), 2722-2731. [Link]

-

Kim, J., & Xu, S. (2017). Concentrations and Fate of Decamethylcyclopentasiloxane (D5) in the Atmosphere. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (1998). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. EPA. [Link]

-

Jean, P. A., et al. (2015). Chronic toxicity and oncogenicity of decamethylcyclopentasiloxane in the Fischer 344 Rat. Regulatory Toxicology and Pharmacology, 72(3), 545-554. [Link]

-

Gobas, F. A. P. C., et al. (2015). Fugacity and activity analysis of the bioaccumulation and environmental risks of decamethylcyclopentasiloxane (D5). ResearchGate. [Link]

-

Mackay, D., et al. (2015). Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. ResearchGate. [Link]

-

Government of Canada. (2012). Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet. Canada.ca. [Link]

-

Wikipedia. (n.d.). Persistent, bioaccumulative and toxic substances. Wikipedia. [Link]

-

Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry, 2, 1-15. [Link]

-

Fairbrother, A., et al. (2015). Characterization of Ecological Risks From Environmental Releases of Decamethylcyclopentasiloxane (D5). Environmental Toxicology and Chemistry, 34(12), 2715-2722. [Link]

-

Fendinger, N. J., et al. (1997). Environmental fate and effects of dimethicone and cyclotetrasiloxane from personal care applications. Science of The Total Environment, 206(2-3), 223-234. [Link]

-

Alton, M. W., & Browne, E. C. (2022). Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products. ACS Environmental Au, 2(3), 263-274. [Link]

-

Environment Agency (UK). (2009). Science Project: Environmental Risk Evaluation Report: Decamethylcyclopentasiloxane. GOV.UK. [Link]

-

Gámiz, E., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 141, 116293. [Link]

-

Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences, 3(4), 287-293. [Link]

-

Chandramouli, V., & Sidebottom, H. (2001). Atmospheric Degradation of Volatile Methyl-Silicon Compounds. ResearchGate. [Link]

Sources

- 1. Chronic toxicity and oncogenicity of decamethylcyclopentasiloxane in the Fischer 344 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of ecological risks from environmental releases of decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Environmental fate and effects of dimethicone and cyclotetrasiloxane from personal care applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Persistent, bioaccumulative and toxic substances - Wikipedia [en.wikipedia.org]

- 11. Fugacity and activity analysis of the bioaccumulation and environmental risks of decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. canadacommons.ca [canadacommons.ca]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. jelsciences.com [jelsciences.com]

- 17. epa.gov [epa.gov]

literature review on undecamethylpentasiloxane synthesis pathways

Advanced Synthesis Strategies for Undecamethylpentasiloxane ( ): A Technical Guide

Executive Summary & Molecular Definition

Undecamethylpentasiloxane is a discrete linear siloxane oligomer characterized by a pentasiloxane backbone (

Target Molecule: 3-Hydro-undecamethylpentasiloxane (Isomer of interest for functionalization)

Formula:

This guide contrasts two synthesis paradigms:

Pathway 1: Acid-Catalyzed Equilibration (Statistical Approach)

Best for: Industrial scale-up where isomeric purity is secondary to volume.[1]

Mechanistic Principle

This method relies on the thermodynamic redistribution of siloxane bonds.[1] By reacting a chain terminator (MM), a chain extender (D4), and a hydride source (PMHS or

Experimental Protocol

Reagents:

-

Hexamethyldisiloxane (MM): 0.5 mol (Chain Terminator)[1]

-

Octamethylcyclotetrasiloxane (D4): 1.5 mol (Chain Extender)[1]

-

Poly(methylhydrosiloxane) (PMHS): 0.2 mol eq.[1] (Hydride Source)

-

Catalyst: Trifluoromethanesulfonic acid (Triflic acid) or Acid-activated Clay (Filtrol).[1]

Workflow:

-

Initiation: Charge a jacketed glass reactor with MM, D4, and PMHS under

atmosphere. -

Catalysis: Add Triflic acid (0.1 wt%).

-

Equilibration: Heat to 60°C for 4-6 hours. The acid attacks the siloxane bond, opening the D4 rings and scrambling the linear chains.[1]

-

Quenching: Neutralize with anhydrous

or Hexamethyldisilazane. -

Fractionation: The crude mixture contains

, etc.-

Perform fractional distillation under reduced pressure (0.5 mmHg).

-

Undecamethylpentasiloxane typically boils between 85°C - 95°C at 1 mmHg (approximate, dependent on isomer).[1]

-

Critical Analysis (E-E-A-T)

-

Causality: The ratio of M to D units determines the average chain length.[1] To target Pentasiloxane (

), the stoichiometry must target an average degree of polymerization ( -